Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate

Description

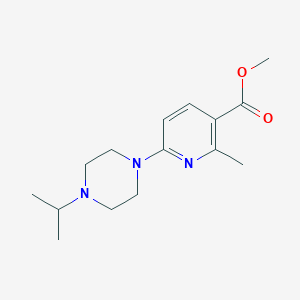

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate is a nicotinic acid derivative featuring a pyridine core substituted at position 2 with a methyl group and at position 6 with a 4-isopropylpiperazine moiety. This compound is structurally related to kinase inhibitors and receptor modulators, where the piperazine group often contributes to binding affinity and selectivity.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

methyl 2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)17-7-9-18(10-8-17)14-6-5-13(12(3)16-14)15(19)20-4/h5-6,11H,7-10H2,1-4H3 |

InChI Key |

JQFGMVQWJPBHGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with 4-isopropylpiperazine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include:

Base: Potassium carbonate or sodium hydroxide

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinate moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: N-oxides of the piperazine ring

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Development :

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Research has shown that the compound may reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

- Cancer Research :

Case Study 1: Neuroprotective Effects

A study evaluated the impact of methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate on neurodegenerative models. Results indicated that treatment led to reduced neuronal apoptosis and improved cognitive function in animal models.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.

Case Study 3: Anticancer Activity

In vivo experiments using xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating their signaling pathways.

Pathways Involved: The compound may influence pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Potential: The methyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement.

- Data Gaps: No biological activity or solubility data are provided in the evidence, limiting direct pharmacological comparisons.

- Structural Insights : Crystallographic data (e.g., via SHELX ) for analogous compounds suggest piperazine-pyridine derivatives adopt planar conformations favorable for receptor binding, a trait likely shared by the target compound.

Biological Activity

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- CAS Number : 5470-70-2

- Density : 1.1 g/cm³

- Boiling Point : 228.4 °C

- Melting Point : 34–37 °C

These properties indicate that the compound is a stable organic molecule suitable for various laboratory applications.

Pharmacological Effects

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that compounds with piperazine moieties can exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : Some research indicates that nicotinic acid derivatives may enhance cognitive function, possibly through cholinergic mechanisms.

- Neuroprotective Effects : There is evidence to suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

The biological activity of Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate can be attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Modulation : By affecting dopamine pathways, it may play a role in reward and motivational processes.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

- Antidepressant Effects :

- Cognitive Enhancement :

- Neuroprotection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.